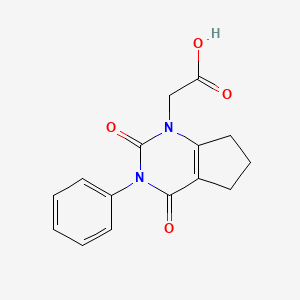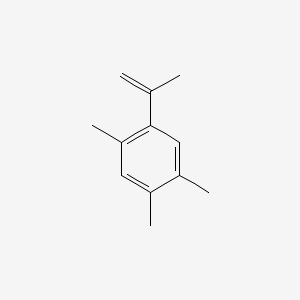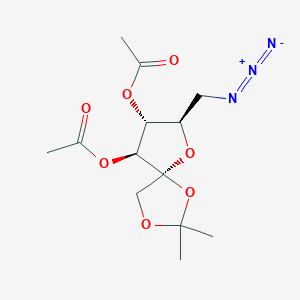
trans-2,5-Dichloror-2,5-dimethyl-3-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2,5-Dichloror-2,5-dimethyl-3-hexene: is an organic compound with the molecular formula C8H14Cl2 and a molecular weight of 181.103 g/mol . It is a chlorinated derivative of hexene, characterized by the presence of two chlorine atoms and two methyl groups attached to the hexene backbone. The compound exists in the trans configuration, meaning the chlorine atoms are on opposite sides of the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Dichloror-2,5-dimethyl-3-hexene typically involves the chlorination of 2,5-dimethyl-2,4-hexadiene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. The reaction can be represented as follows:
[ \text{2,5-dimethyl-2,4-hexadiene} + \text{Cl}_2 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is typically carried out in the presence of a solvent and a catalyst to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: trans-2,5-Dichloror-2,5-dimethyl-3-hexene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide, under reflux conditions.
Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Major Products Formed:
Substitution Reactions: Formation of alcohols or other substituted derivatives.
Addition Reactions: Formation of dihalides or hydrogenated products.
Oxidation Reactions: Formation of epoxides or other oxidized compounds.
Aplicaciones Científicas De Investigación
Chemistry: trans-2,5-Dichloror-2,5-dimethyl-3-hexene is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of trans-2,5-Dichloror-2,5-dimethyl-3-hexene involves its interactions with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
2,5-Dichloro-2,5-dimethyl-3-hexene: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
2,3-Dimethyl-3-hexene: A related compound with a different substitution pattern on the hexene backbone.
2,5-Dimethyl-2,4-hexadiene: The precursor used in the synthesis of trans-2,5-Dichloror-2,5-dimethyl-3-hexene
Uniqueness: this compound is unique due to its specific trans configuration and the presence of chlorine atoms at the 2 and 5 positions. This configuration imparts distinct chemical reactivity and properties compared to its cis isomer and other related compounds .
Propiedades
Número CAS |
22966-70-7 |
|---|---|
Fórmula molecular |
C8H14Cl2 |
Peso molecular |
181.10 g/mol |
Nombre IUPAC |
(E)-2,5-dichloro-2,5-dimethylhex-3-ene |
InChI |
InChI=1S/C8H14Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H,1-4H3/b6-5+ |
Clave InChI |
ANSLDRRWTXDPKO-AATRIKPKSA-N |
SMILES isomérico |
CC(C)(/C=C/C(C)(C)Cl)Cl |
SMILES canónico |
CC(C)(C=CC(C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


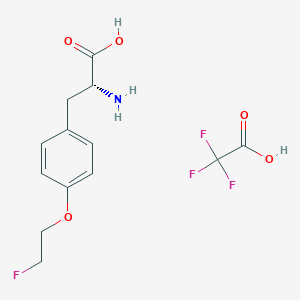
![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
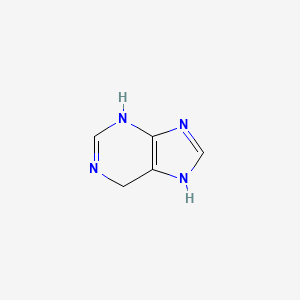
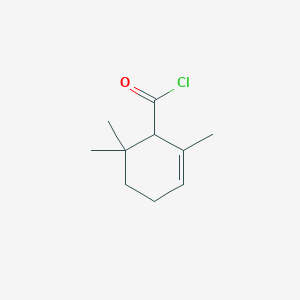
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
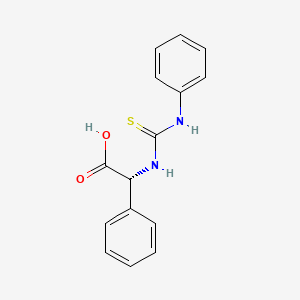
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
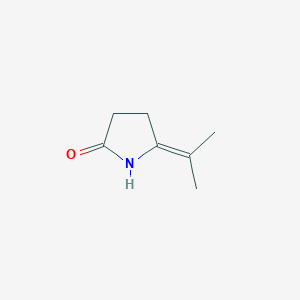
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)
